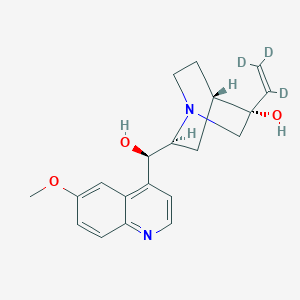
(-)-(3S)-3-Hydroxyquinine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-(3S)-3-Hydroxyquinine-d3: is a deuterated derivative of 3-hydroxyquinine, a compound known for its various applications in medicinal chemistry. The deuterium atoms in this compound replace the hydrogen atoms, which can provide unique properties such as increased stability and altered metabolic pathways. This compound is often used in research to study the pharmacokinetics and pharmacodynamics of quinine derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(3S)-3-Hydroxyquinine-d3 typically involves the deuteration of 3-hydroxyquinine. This can be achieved through several methods, including:
Catalytic Deuteration: Using a deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.
Chemical Exchange: Using deuterated solvents and reagents to facilitate the exchange of hydrogen atoms with deuterium under specific conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (-)-(3S)-3-Hydroxyquinine-d3 can undergo oxidation reactions to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinine derivatives.
Substitution: Various substituted quinine derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry:
- Used as a chiral auxiliary in asymmetric synthesis.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Utilized in the study of enzyme interactions and metabolic pathways.
- Acts as a probe in biological assays to understand the behavior of quinine derivatives.
Medicine:
- Investigated for its potential antimalarial properties.
- Studied for its effects on cardiovascular and neurological systems.
Industry:
- Used in the development of pharmaceuticals and fine chemicals.
- Employed in the production of deuterated drugs for improved pharmacokinetic profiles.
Mécanisme D'action
The mechanism of action of (-)-(3S)-3-Hydroxyquinine-d3 involves its interaction with various molecular targets. The hydroxyl group plays a crucial role in binding to active sites of enzymes and receptors. The deuterium atoms can influence the compound’s metabolic stability and reduce the rate of metabolic degradation. This can lead to prolonged activity and altered pharmacokinetics compared to non-deuterated analogs.
Comparaison Avec Des Composés Similaires
3-Hydroxyquinine: The non-deuterated analog with similar chemical properties but different metabolic stability.
Quinine: A well-known antimalarial compound with a similar core structure but lacking the hydroxyl group at the 3-position.
Dihydroquinine: A reduced form of quinine with different pharmacological properties.
Uniqueness:
- The presence of the hydroxyl group at the 3-position enhances its binding affinity to certain molecular targets, making it a valuable compound in research and pharmaceutical development.
(-)-(3S)-3-Hydroxyquinine-d3: stands out due to its deuterium atoms, which provide increased stability and unique pharmacokinetic properties.
Propriétés
Formule moléculaire |
C20H24N2O3 |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
(3S,4S,6S)-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-3-(1,2,2-trideuterioethenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18-,19+,20+/m0/s1/i1D2,3D |
Clé InChI |
BSRUJCFCZKMFMB-WZKQBESDSA-N |
SMILES isomérique |
[2H]C(=C([2H])[C@]1(CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O)[2H] |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


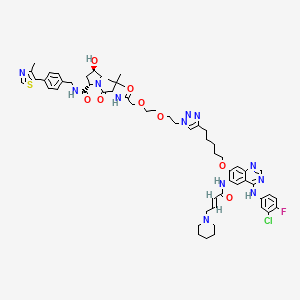

![(1S,2R,3R,4R,5R,6S,7S,8R,10R,13S,16S,17R)-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8-tetrol](/img/structure/B12427247.png)

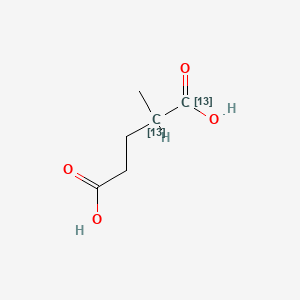
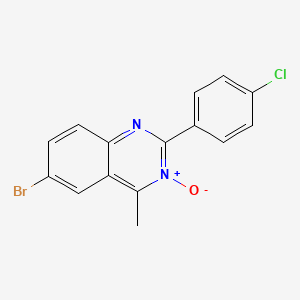
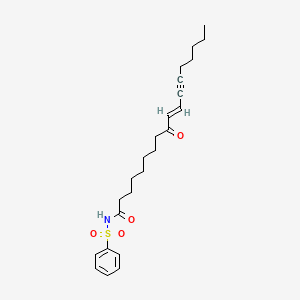
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)


![(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12427299.png)
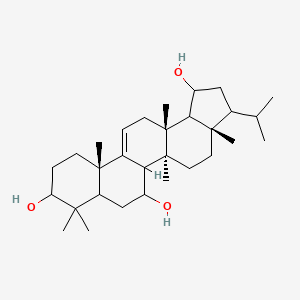

![2-[2-(3,7-Dimethylocta-2,6-dienyl)-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B12427324.png)
